molecular formula C12H19NO3S B2950426 4-[(Cyclohexylsulfonyl)methyl]-3,5-dimethylisoxazole CAS No. 303985-16-2

4-[(Cyclohexylsulfonyl)methyl]-3,5-dimethylisoxazole

Cat. No.: B2950426
CAS No.: 303985-16-2
M. Wt: 257.35
InChI Key: YJVYCPCVETZADN-UHFFFAOYSA-N
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Description

4-[(Cyclohexylsulfonyl)methyl]-3,5-dimethylisoxazole is a chemical compound known for its unique structure and properties It features a cyclohexylsulfonyl group attached to a methyl group, which is further connected to a 3,5-dimethylisoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Cyclohexylsulfonyl)methyl]-3,5-dimethylisoxazole typically involves the reaction of cyclohexylsulfonyl chloride with 3,5-dimethylisoxazole in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[(Cyclohexylsulfonyl)methyl]-3,5-dimethylisoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized isoxazole derivatives .

Scientific Research Applications

4-[(Cyclohexylsulfonyl)methyl]-3,5-dimethylisoxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(Cyclohexylsulfonyl)methyl]-3,5-dimethylisoxazole involves its interaction with specific molecular targets and pathways. The cyclohexylsulfonyl group can interact with enzymes or receptors, modulating their activity. The isoxazole ring may also play a role in binding to biological targets, influencing the compound’s overall effect. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Cyclohexylsulfonyl)methyl]-3,5-dimethylisoxazole
  • 4-[(Cyclohexylsulfonyl)methyl]-3,5-dimethylpyrazole
  • 4-[(Cyclohexylsulfonyl)methyl]-3,5-dimethylthiazole

Uniqueness

This compound is unique due to its specific combination of functional groups and the isoxazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its potential as a versatile chemical entity .

Properties

IUPAC Name

4-(cyclohexylsulfonylmethyl)-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3S/c1-9-12(10(2)16-13-9)8-17(14,15)11-6-4-3-5-7-11/h11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVYCPCVETZADN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CS(=O)(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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